N-(Pyrimidin-5-ylmethyl)pyridin-2-amine
Description
Contextualization of Nitrogen-Containing Heterocyclic Compounds in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental structural motifs in the realm of medicinal chemistry, forming the backbone of a vast array of therapeutic agents. openmedicinalchemistryjournal.comelsevierpure.com An analysis of FDA-approved drugs reveals that a significant majority, estimated to be around 59-60%, contain at least one nitrogen-based heterocycle. openmedicinalchemistryjournal.commdpi.com Their prevalence is attributed to several key factors. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.govnih.gov This ability to form hydrogen bonds contributes to the stability of drug-receptor complexes and is a crucial determinant of a compound's biological activity. mdpi.com
Furthermore, these heterocyclic systems are often bioisosteres of other common chemical groups, meaning they have similar shapes and electronic properties, which allows them to be substituted into molecules to fine-tune their pharmacological profiles. researchgate.net The structural diversity and functional versatility of nitrogen heterocycles enable them to mimic natural products and endogenous metabolites, making them pivotal in modern drug design. openmedicinalchemistryjournal.comelsevierpure.com Their applications are extensive, covering treatments for cancer, infectious diseases, and metabolic disorders. mdpi.comgsconlinepress.com
Table 1: Prominence of Nitrogen-Containing Heterocycles in FDA-Approved Drugs
| Statistic | Details | Reference(s) |
| Prevalence | Approximately 59-60% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. | openmedicinalchemistryjournal.commdpi.com |
| Significance | They are considered among the most significant and privileged structures in drug discovery. | openmedicinalchemistryjournal.com |
| Mechanism | The nitrogen atoms often participate in hydrogen bonding with biological targets, enhancing drug efficacy. | mdpi.comnih.gov |
Rationale for Investigating N-(Pyrimidin-5-ylmethyl)pyridin-2-amine as a Privileged Scaffold
The concept of a "privileged scaffold" was introduced in 1988 to describe molecular frameworks capable of binding to multiple, often unrelated, biological targets. openochem.orgresearchgate.net These scaffolds serve as versatile templates for creating libraries of compounds, which can accelerate the discovery of new drugs. nih.govrsc.org this compound is considered such a scaffold because its constituent parts, pyridine (B92270) and pyrimidine (B1678525), are themselves privileged structures with a history of appearing in a multitude of bioactive compounds. researchgate.netbohrium.comnih.gov
The pyridine ring is a versatile pharmacophore found in drugs with a wide range of activities, including anticancer, antimalarial, and anti-Alzheimer's treatments. nih.govnih.gov Similarly, the pyrimidine nucleus is a fundamental component of DNA and RNA and is present in numerous therapeutic agents, particularly in cancer chemotherapy. bohrium.comgsconlinepress.comtandfonline.com The combination of these two potent heterocyclic systems into a single molecule creates a novel scaffold with the potential for multifaceted biological activity. westminster.ac.uk Research into derivatives of similar pyridine-pyrimidine structures has shown promise in areas such as cancer treatment, specifically as inhibitors of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
The rationale for its investigation is built on the following points:
Hybrid Vigor: Combining two known bioactive heterocycles may lead to compounds with enhanced potency or novel mechanisms of action. researchgate.net
Target Diversity: The ability of both pyridine and pyrimidine to interact with a wide range of biological targets suggests that the hybrid scaffold could be a fruitful starting point for screening against various diseases. bohrium.comnih.gov
Synthetic Accessibility: The structure is amenable to chemical modification, allowing for the creation of diverse libraries of related compounds for structure-activity relationship (SAR) studies. evitachem.comopenochem.org
Historical and Current Perspectives on Pyridine and Pyrimidine Derivatives in Chemical Biology
The history of pyridine and pyrimidine in science is rich and dates back to early chemical investigations. Pyrimidine derivatives were first isolated in the 19th century, with the discovery of alloxan (B1665706) from the oxidation of uric acid in 1818 marking an early milestone. gsconlinepress.com The subsequent identification of pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids solidified the immense biological importance of this heterocycle. bohrium.comgsconlinepress.com Historically, this understanding led to the development of antimetabolite drugs that interfere with nucleic acid synthesis, a cornerstone of early cancer and antiviral therapies. researchgate.net
Pyridine, also a six-membered heterocycle, has a long history in medicinal chemistry. Its derivatives have been developed as drugs for a wide array of conditions. nih.govnih.gov For instance, isoniazid (B1672263) became a key drug for treating tuberculosis, while the pyridine-containing structure of nicotine (B1678760) has been central to neurobiological research for decades.
In the current era of chemical biology, both pyridine and pyrimidine derivatives are more vital than ever. They are integral to the design of highly specific enzyme inhibitors, molecular probes to study cellular pathways, and advanced therapeutic agents. tandfonline.comfrontiersin.org For example, many modern kinase inhibitors, a major class of anticancer drugs, feature pyridine or pyrimidine cores that are crucial for binding to the ATP-binding site of the target kinase. arabjchem.org The development of pyridine and pyrimidine hybrids continues to be a focal point in the search for new treatments for malaria, cancer, and various other diseases. researchgate.netwestminster.ac.uk
Table 2: Timeline and Key Discoveries of Pyridine and Pyrimidine Derivatives
| Era | Key Developments | Significance | Reference(s) |
| 19th Century | Isolation of the first pyrimidine derivative, alloxan. | Foundational discovery in pyrimidine chemistry. | gsconlinepress.com |
| Early 20th Century | Identification of pyrimidine bases in nucleic acids. | Revealed the fundamental role of pyrimidines in biology. | bohrium.comgsconlinepress.com |
| Mid-20th Century | Development of pyridine-based drugs like isoniazid. | Established pyridine as a key scaffold in medicinal chemistry. | nih.gov |
| Late 20th Century | Emergence of pyrimidine antimetabolites in cancer therapy. | Provided a major class of chemotherapeutic agents. | researchgate.net |
| 21st Century | Design of pyridine and pyrimidine-based kinase inhibitors and molecular probes. | Central role in targeted therapy and chemical biology research. | arabjchem.orgtandfonline.com |
Structure
3D Structure
Properties
IUPAC Name |
N-(pyrimidin-5-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-13-10(3-1)14-7-9-5-11-8-12-6-9/h1-6,8H,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHFICNYODFKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Pyrimidin 5 Ylmethyl Pyridin 2 Amine
Established Synthetic Routes to N-(Pyrimidin-5-ylmethyl)pyridin-2-amine
The primary and most established method for synthesizing the this compound core involves a multi-step process centered around reductive amination.
Conventional Reaction Pathways for Core Synthesis
The conventional synthesis of this compound is predominantly achieved through reductive amination, which connects the pyrimidine (B1678525) and pyridine (B92270) rings via a methylene-amino bridge. evitachem.com This process typically involves two main steps:
Imine Formation: The initial step is the condensation reaction between a pyrimidine-5-carbaldehyde (B119791) derivative and a 2-aminopyridine (B139424) derivative. evitachem.comgoogle.com This reaction forms a Schiff base intermediate, specifically an N-(5-pyrimidinylmethylene)-2-pyridinamine. google.com The reaction can be accelerated by the addition of an acid catalyst and often employs azeotropic removal of water to drive the equilibrium towards the imine product. google.com For instance, reacting pyrimidine-5-carbaldehyde with 2-aminopyridine in a solvent like toluene (B28343) and heating to reflux with a Dean-Stark trap effectively removes water, leading to high conversion to the imine intermediate. google.com
Reduction: The second step involves the reduction of the C=N double bond of the imine intermediate to form the final amine product. This is typically accomplished using a borohydride (B1222165) reducing agent, such as sodium borohydride. google.com The imine is treated with the reducing agent in an appropriate inert solvent to yield this compound. google.com
A detailed patent describes a specific three-step sequence starting from a pyrimidine aldehyde equivalent (Formula 2) and 2-aminopyridine (3) to produce the target compound (Formula 1). google.com
Table 1: Conventional Synthesis Pathway for this compound
| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reported Yield/Conversion |
|---|---|---|---|---|
| A | Pyrimidine-5-carbaldehyde, 2-Aminopyridine | Toluene, Reflux, Dean-Stark trap for water removal | N-(5-pyrimidinylmethylene)-2-pyridinamine | 94.1 area % (HPLC analysis) google.com |
| B | N-(5-pyrimidinylmethylene)-2-pyridinamine | Methanol (to form an intermediate of Formula 5) | Acetal Intermediate (Formula 5) | Not specified |
| C | Acetal Intermediate (Formula 5) | Sodium borohydride in an inert solvent | N-[(5-pyrimidinyl)methyl]-2-pyridinamine | 92.7 area % (HPLC analysis) google.com |
Exploration of Solvent-Free or Green Chemistry Approaches in Amination Reactions
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for pyrimidine derivatives. rasayanjournal.co.in These approaches aim to reduce or eliminate the use of hazardous solvents, shorten reaction times, and simplify workup procedures. rasayanjournal.co.in
For the synthesis of this compound and related structures, several greener strategies have been explored:
Solvent-Free Synthesis: Research has shown that the initial imine formation can be achieved under solvent-free conditions. evitachem.com This method involves mixing the neat pyrimidine-5-carbaldehyde and 2-aminopyridine derivatives and heating the mixture, which can provide a significant entropic advantage and eliminate limitations related to solvent mass transfer. evitachem.com
Microwave-Assisted Synthesis: Microwave irradiation is a common green chemistry technique used to accelerate organic reactions, often leading to higher yields in shorter times. rasayanjournal.co.in For example, pyrimidine derivatives have been synthesized from cyclic ketones, aldehydes, and guanidine (B92328) carbonate using microwave heating in the presence of acidic ionic liquids, achieving high yields in just 10 minutes. rasayanjournal.co.in
Ethanol-Water Solvent Systems: The use of greener solvents is a cornerstone of sustainable chemistry. For the synthesis of related pyridine-derived Schiff bases, an ethanol-water (1:1) mixture at room temperature has been shown to be highly effective, producing a 95.6% yield, significantly higher than the conventional reflux method in ethanol (B145695) alone (54.4% yield). ijcrcps.com
Ball Milling: This mechanical method involves the grinding of reactants together in a solid state, increasing the surface area for reaction and often proceeding without any solvent. rasayanjournal.co.in It represents a viable solvent-free approach for synthesizing pyrimidine derivatives. rasayanjournal.co.in
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Related Schiff Bases
| Method | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | Ethanol | Reflux (80°C) | 2 hours | 54.4% | ijcrcps.com |
| Green Approach | Ethanol-Water (1:1) | Room Temperature | 1 hour | 95.6% | ijcrcps.com |
| Green Approach | Ethanol | Room Temperature | 1 hour | 86.3% | ijcrcps.com |
Advanced Synthetic Strategies for Analog Development
To explore the chemical space around the this compound scaffold, various advanced synthetic strategies are employed for structural diversification and the development of analogs.
N-Arylation Reactions for Structural Diversification
N-arylation is a powerful reaction for introducing aryl groups onto the amine nitrogen, which can significantly alter the steric and electronic properties of the molecule. evitachem.com While specific examples on this compound are not detailed in the provided sources, the synthesis of N-arylpyrimidin-2-amine derivatives demonstrates the principle. mdpi.com In a typical procedure, a pyrimidin-2-amine derivative can be reacted with a substituted benzyl (B1604629) bromide in a solvent like DMF with a base such as potassium carbonate (K₂CO₃) to yield the N-substituted product. mdpi.com This methodology allows for the creation of a library of compounds with diverse aryl substituents.
Cross-Coupling Reactions (e.g., Suzuki, Heck) for Scaffold Modification
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds and modifying heterocyclic scaffolds. evitachem.comnih.gov These reactions typically couple an organoboronic acid with a halide under catalytic conditions. nih.govworktribe.com
To apply this to the this compound scaffold, a halogenated precursor would be required. For example, a bromo-substituted pyridine or pyrimidine ring on the scaffold could be reacted with various arylboronic acids. nih.gov Studies on related structures show that 5-bromo-2-methylpyridin-3-amine (B1289001) can be successfully coupled with a range of arylboronic acids using a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., K₃PO₄) in a dioxane/water solvent system to produce novel pyridine derivatives in good yields. nih.gov Similarly, 5-pyrimidylboronic acid has been synthesized and used in Suzuki reactions with heteroaryl halides to create more complex linked heteroaryl systems. worktribe.comrsc.org The Heck reaction provides an alternative C-C bond-forming strategy. evitachem.com
Table 3: Example of Suzuki Cross-Coupling for Pyridine Diversification
| Pyridine Substrate | Boronic Acid | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine derivatives | nih.gov |
Chemodivergent Synthesis Approaches for Related Structures
Chemodivergent synthesis enables the production of structurally distinct products from the same set of starting materials by simply tuning the reaction conditions. This strategy offers an efficient way to generate molecular diversity.
A notable example involves the reaction of 2-aminopyridine with α-bromoketones. nih.govrsc.orgresearchgate.net By carefully selecting the catalyst and solvent, the reaction can be directed to form two different classes of compounds: N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.govrsc.orgresearchgate.net
Formation of N-(pyridin-2-yl)amides: When the reaction is conducted in toluene using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP), a C-C bond cleavage occurs, leading to the formation of N-(pyridin-2-yl)amides under mild, metal-free conditions. nih.govrsc.orgresearchgate.net
Formation of 3-bromoimidazo[1,2-a]pyridines: Conversely, if the reaction is run in ethyl acetate (B1210297) with only TBHP as the promoter, a tandem cyclization/bromination sequence takes place, yielding 3-bromoimidazo[1,2-a]pyridines. nih.govrsc.orgresearchgate.net
This approach highlights how the reaction pathway can be selectively controlled to produce different, yet related, heterocyclic structures from common precursors. nih.gov
Table 4: Chemodivergent Synthesis from 2-Aminopyridine and α-Bromoketones
| Starting Materials | Conditions (Catalyst/Solvent) | Product Class | Mechanism | Reference |
|---|---|---|---|---|
| 2-Aminopyridine + α-Bromoketone | I₂ / TBHP in Toluene | N-(pyridin-2-yl)amide | C-C Bond Cleavage | nih.govrsc.orgresearchgate.net |
Stereoselective Synthesis and Chiral Resolution Techniques
The compound this compound is an achiral molecule as it does not possess any stereocenters. The molecular structure lacks any chiral carbons, and there is no evidence of atropisomerism that would lead to non-superimposable mirror images.
Consequently, stereoselective synthesis or chiral resolution techniques are not applicable to the preparation of this compound itself. These methods are employed for the synthesis or separation of enantiomers or diastereomers of chiral compounds. Since this compound exists as a single, achiral entity, there are no stereoisomers to selectively synthesize or resolve.
Scale-Up Considerations for Academic and Pre-Industrial Applications
The potential for this compound to be used as an intermediate in the manufacturing of products like the insecticide triflumezopyrim (B3026458) necessitates consideration of the scalability of its synthesis. google.com While specific literature detailing the industrial-scale production of this compound is not extensively available, general principles of process chemistry can be applied to the known synthetic routes.
Key considerations for the scale-up of the synthesis of this compound include:
Reactant and Reagent Cost and Availability: For large-scale production, the cost-effectiveness and ready availability of starting materials such as pyrimidine-5-carboxaldehyde and 2-aminopyridine are crucial factors.
Reaction Conditions: The transition from laboratory-scale to pilot-plant or industrial-scale production requires optimization of reaction parameters. This includes temperature control, as the reaction to form the imine intermediate is conducted at reflux, and efficient mixing. google.com
Solvent and Catalyst Efficiency: The choice of solvent, such as toluene, and catalyst, like p-toluenesulfonic acid, will be evaluated based on factors including reaction performance, cost, safety, and environmental impact. google.com The ability to recycle solvents and catalysts would be a significant advantage in a large-scale process.
Work-up and Purification: The purification of the final product on a large scale needs to be efficient and high-yielding. The described synthesis indicates a purity of over 96% by HPLC, suggesting that the process is relatively clean. google.com However, the methods for isolation and purification, such as extraction and crystallization, would need to be adapted for larger quantities.
Process Safety: A thorough safety assessment of the entire process is critical. This includes understanding the thermal stability of intermediates and managing the handling of all chemicals involved, particularly any flammable solvents or reactive reagents.
Waste Management: The environmental impact of the synthesis is an important consideration. Minimizing waste streams and developing procedures for the safe disposal or recycling of byproducts and solvents are essential for sustainable large-scale production.
The development of a high-yielding route suitable for the large-scale synthesis of related 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores has been reported, highlighting the feasibility of scaling up reactions involving similar heterocyclic building blocks. researchgate.net This suggests that with appropriate process development and optimization, the synthesis of this compound can be effectively scaled for pre-industrial and industrial applications.
Computational Chemistry and Theoretical Investigations of N Pyrimidin 5 Ylmethyl Pyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the behavior of molecules at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Table 1: Representative Data from DFT-based Geometry Optimization for a Heterocyclic Compound
| Parameter | Value |
|---|---|
| Bond Length (C-N) | 1.34 Å |
| Bond Angle (C-N-C) | 120° |
| Dihedral Angle | 67.4° |
Note: This table presents hypothetical, yet representative, data for a molecule similar to N-(Pyrimidin-5-ylmethyl)pyridin-2-amine to illustrate the output of DFT calculations.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net
For this compound, the HOMO is likely to be located on the electron-rich pyridine (B92270) ring, while the LUMO may be distributed over the electron-deficient pyrimidine (B1678525) ring. The analysis of the spatial distribution of these orbitals helps in understanding intramolecular charge transfer processes. nih.gov The HOMO-LUMO energy gap can be correlated with the molecule's bioactivity. irjweb.com
Table 2: Illustrative HOMO-LUMO Data for a Pyridine-Pyrimidine System
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.29 |
| LUMO | -1.81 |
| Energy Gap (ΔE) | 4.48 |
Note: This table shows example data derived from studies on similar heterocyclic systems to demonstrate the typical values obtained from HOMO-LUMO analysis. irjweb.com
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridine and pyrimidine rings, making them sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit positive potential, marking them as potential sites for nucleophilic interaction. tandfonline.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which is a key factor in stabilizing the molecule. researchgate.net The stabilization energy (E(2)) associated with these interactions quantifies the strength of the charge transfer. A higher E(2) value indicates a stronger interaction. tandfonline.com
Table 3: Example NBO Analysis Data for a Heterocyclic Amine
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π*(C2-C3) | 53.86 |
| π(C4-C5) | π*(N2-C6) | 20.50 |
Note: This table provides hypothetical data based on findings for similar molecules to illustrate the insights gained from NBO analysis. tandfonline.com
Topological Analysis and Non-Covalent Interactions
Topological analysis methods provide a framework for understanding the electron density distribution and the nature of chemical bonding, including non-covalent interactions.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological tools used to visualize regions of high electron localization, which are characteristic of chemical bonds and lone pairs. researchgate.net ELF analysis is based on the probability of finding an electron pair, while LOL focuses on the gradients of localized orbitals. researchgate.net
In an ELF map, areas with high values (approaching 1.0) correspond to regions where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, ELF and LOL analyses would help to precisely map the bonding and non-bonding electron pairs, providing a detailed understanding of the electronic structure and the nature of the chemical bonds within the molecule. researchgate.net
Reduced Density Gradient (RDG) for Weak Interaction Visualization
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes within a molecule. This technique is crucial for understanding the forces that govern molecular conformation and intermolecular recognition.
Table 1: RDG Analysis Data for this compound
| Interaction Type | Sign(λ₂)ρ | RDG Value | Involved Atoms |
|---|
Atom-in-Molecule (AIM) Theory for Bonding Analysis
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for defining chemical bonds and analyzing electron density distribution. By locating bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian), AIM theory can characterize the nature of chemical bonds, classifying them as shared (covalent) or closed-shell (ionic, hydrogen bonds) interactions.
Detailed bonding analysis of this compound using AIM theory has not been reported in the accessible scientific literature. An AIM study would definitively characterize the covalent bonds within the heterocyclic rings and the linking methylene-amine bridge, as well as quantify the strength of any intramolecular hydrogen bonds.
Molecular Modeling and Docking Studies
Molecular modeling and docking are instrumental in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target. This compound has been identified as a promising scaffold for developing therapeutic agents, particularly in oncology. evitachem.com
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking studies have been performed on this compound to explore its potential as an inhibitor of specific protein targets. evitachem.com These studies suggest it may bind to enzymes such as kinases, which are often implicated in cancer pathways. evitachem.com For instance, its potential utility in drug design for diseases like chronic myeloid leukemia has been noted. evitachem.com However, detailed public reports that profile the specific amino acid residues involved in these interactions (e.g., hydrogen bonds, hydrophobic contacts, and pi-stacking) are not available.
Table 2: Predicted Interactions for this compound with Biological Targets
| Target Protein | Interacting Residue | Interaction Type | Distance (Å) |
|---|
Binding Affinity Prediction and Docking Score Correlation
Binding affinity predictions, typically expressed as a docking score or binding energy (e.g., in kcal/mol), are a key output of molecular docking simulations. These scores estimate the thermodynamic favorability of a ligand binding to a protein's active site. While studies mention that this compound exhibits significant binding affinity and favorable interactions with its targets, specific numerical data from these predictions are not detailed in the available literature. evitachem.com
Table 3: Docking Scores and Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki/IC50) |
|---|
Molecular Dynamics Simulations for Conformational Stability within Binding Sites
Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of the binding pose predicted by docking. An MD simulation can reveal how the ligand's conformation changes within the binding site and how the network of interactions evolves. Currently, there are no specific published MD simulation studies for this compound complexed with a protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds. A QSAR study involving this compound and its derivatives could help optimize its structure to enhance its therapeutic effects. However, a specific QSAR model for this compound is not found in the reviewed literature.
Development of Predictive Models for Biological Activity based on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate a compound's structural features with its biological activity. For this compound, its significance as a key intermediate in the synthesis of the insecticide triflumezopyrim (B3026458) suggests that its biological activity profile is of considerable interest nih.gov. While specific QSAR models exclusively developed for this compound are not extensively documented in public literature, the principles of QSAR can be applied by examining studies on analogous structures.
QSAR studies on related aminopyrimidine and aminopyridine derivatives have successfully established correlations between structural descriptors and various biological activities, including kinase inhibition and anticancer effects princeton.edunmrdb.orgprospre.ca. These models typically rely on a range of descriptors:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Randić connectivity index.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment. These descriptors provide insight into the molecule's electronic properties and reactivity princeton.edu.
Physicochemical Descriptors: Properties like hydrophobicity (log P) and molar refractivity are often crucial in predicting how a molecule will interact with biological systems nih.gov.
For a compound like this compound, a predictive QSAR model would likely identify the electronic properties of the pyrimidine and pyridine rings, the flexibility of the methylene (B1212753) linker, and the hydrogen bonding capacity of the amine group as critical determinants of its biological activity. The development of such a model would involve synthesizing a series of derivatives with systematic structural modifications and correlating these changes with their measured activity, for instance, against the nicotinic acetylcholine (B1216132) receptor, the target of triflumezopyrim nih.gov. The statistical robustness of such models is typically validated through high correlation coefficients (R²) and cross-validation coefficients (Q²) prospre.ca.
Pharmacophore Elucidation and Ligand-Based Design Principles
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological effect. For this compound, the key pharmacophoric features would include:
Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine and pyridine rings.
Hydrogen Bond Donors: The secondary amine group.
Aromatic Rings: The pyridine and pyrimidine rings themselves, which can engage in π-π stacking interactions with protein residues.
The pyridine and pyrimidine moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in kinase inhibitors cheminfo.orgresearchgate.net. In this context, the pyridine ring often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase active site researchgate.net. Ligand-based drug design for derivatives of this compound would leverage this understanding. By keeping the core pyridine-pyrimidine scaffold constant, medicinal chemists can systematically modify peripheral substituents to optimize potency and selectivity. For example, in the design of CDK4/6 inhibitors, derivatives of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines have been explored, demonstrating that the core structure is amenable to modifications that enhance biological activity nih.gov.
The design principles for new molecules based on this scaffold would involve:
Scaffold Hopping: Replacing parts of the molecule with functionally similar groups to explore new chemical space while retaining key interactions.
Fragment-Based Growth: Starting with the core scaffold and adding small chemical fragments to probe for additional favorable interactions within a target's binding site.
Given its role as a precursor to an insecticide, a pharmacophore model could be developed based on its interaction with insect nicotinic acetylcholine receptors, guiding the design of new, potentially more potent, or selective pest control agents nih.govnih.gov.
In silico Prediction of Molecular Properties for Drug Design (excluding experimental ADMET data)
Theoretical Assessment of Drug-Likeness and Synthetic Accessibility
The suitability of a compound as a potential drug candidate can be estimated using computational tools that assess its "drug-likeness" and ease of synthesis.
Drug-Likeness: One of the most widely used frameworks for evaluating drug-likeness is Lipinski's Rule of Five drugbank.com. This rule predicts that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:
Molecular weight less than 500 Daltons.
Log P (a measure of lipophilicity) not greater than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
The predicted properties for this compound, based on computational analysis from public databases, are summarized in the table below.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 186.21 g/mol collaborationspharma.com | < 500 Da | Yes |
| Log P (XLogP3) | 0.9 collaborationspharma.com | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 collaborationspharma.com | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 collaborationspharma.com | ≤ 10 | Yes |
As the table indicates, this compound does not violate any of Lipinski's rules, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.
Prediction of Spectroscopic Properties (e.g., UV-Vis absorption, NMR shifts)
Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its characterization.
NMR Shifts: The prediction of ¹H and ¹³C NMR spectra through computational models has become a valuable tool for structure verification. Based on online prediction tools, the following chemical shifts are anticipated for this compound.
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H (amine N-H) | ~6.5 |
| ¹H (methylene C-H) | ~4.6 |
| ¹H (pyridine ring) | 6.6 - 8.1 |
| ¹H (pyrimidine ring) | 8.5 - 9.1 |
| ¹³C (methylene carbon) | ~45 |
| ¹³C (pyridine ring) | 108 - 158 |
| ¹³C (pyrimidine ring) | 125 - 160 |
These predicted values are generally consistent with experimentally reported ¹H NMR data for the compound, which show characteristic signals for the methylene protons and the aromatic protons of the two heterocyclic rings princeton.edu.
UV-Vis Absorption: Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra ornl.gov. The prediction for this compound suggests that the primary electronic transitions would be π → π* transitions within the aromatic pyridine and pyrimidine systems. The predicted spectrum would likely show absorption maxima in the UV region, characteristic of these heterocycles. A simulated UV-Vis spectrum would likely exhibit a strong absorption band around 250-280 nm, which is typical for pyridine and pyrimidine derivatives, with potential shifts due to the electronic interaction between the two ring systems linked by the aminomethyl bridge.
Molecular and Cellular Mechanism of Action Studies in Vitro Focus
Target Identification and Validation at the Molecular Level
Research into the derivatives of the N-(pyrimidin-5-ylmethyl)pyridin-2-amine scaffold has identified specific interactions with key enzymes and receptors involved in cellular signaling and disease pathways.
Enzyme Inhibition Assays (e.g., Kinases like CDK4/6, CDK12, ATP synthase)
A primary area of investigation for this chemical series is the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are validated targets for anticancer drug discovery. acs.orgresearchgate.net
Derivatives based on the N-(pyridin-2-yl)pyrimidin-2-amine core have been identified as highly potent and selective inhibitors of CDK4 and CDK6. nih.gov Medicinal chemistry campaigns led to the discovery of a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with excellent selectivity for CDK4/6 over other kinases like CDK1, CDK7, and CDK9. acs.orgnih.gov The mechanism of action for these compounds involves disrupting the cell cycle by inhibiting CDK4 and CDK6, which in turn prevents the phosphorylation of the retinoblastoma (Rb) protein. researchgate.net
One notable derivative, compound 78 , which incorporates a 4-(4-methylthiazol-5-yl) group and an ionizable piperazine (B1678402) on the pyridine (B92270) ring, demonstrated excellent potency against CDK4 and CDK6. acs.org
Table 1: CDK Inhibition Profile of Derivative 78
| Kinase Target | Inhibition Constant (Kᵢ) |
|---|---|
| CDK4 | 1 nM |
| CDK6 | 34 nM |
Data sourced from a 2017 study on 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives. acs.org
Other optimized derivatives from this class, identified as compounds 58 and 69 , also showed high potency and selectivity in inhibiting CDK4 and CDK4/6, respectively. nih.gov While the 2-(2-pyridinyl)-pyrimidine structure has been identified as a key pharmacophore for inhibiting other enzymes like human methionine aminopeptidase-1 (HsMetAP1), no specific enzyme inhibition data for this compound against CDK12 or ATP synthase was found in the reviewed literature. nih.gov
Receptor Binding and Modulation Studies (e.g., Muscarinic Acetylcholine (B1216132) Receptor, Potassium Channels)
The versatility of the pyrimidine (B1678525) scaffold extends to the modulation of ion channels, which are critical for cellular function. While direct studies on this compound are limited, structurally related compounds have shown significant activity against potassium channels.
A series of phenylquinazoline inhibitors, including the complex derivative 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine , was identified as potent and selective inhibitors of the Kv1.5 potassium channel. nih.govnih.gov The Kv1.5 channel, which encodes the IKur current, is functionally expressed in the human atrium and is a target for atrial fibrillation therapies. nih.govresearchgate.net The aforementioned quinazoline (B50416) derivative was found to be a potent IKur blocker with an IC₅₀ of 90 nM. researchgate.net
Separately, a hit optimization effort on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, identified from a high-throughput screen, developed small molecule inhibitors of the SLACK (KCNT1) sodium-activated potassium channel. nih.govmdpi.com
No studies were identified that specifically detailed the binding or modulation of muscarinic acetylcholine receptors by this compound or its close analogues.
Protein-Protein Interaction (PPI) Modulation
Current research primarily focuses on the direct enzymatic inhibition by this class of compounds. No specific studies were found that describe the direct modulation of protein-protein interactions as the primary mechanism of action for this compound or its derivatives. The inhibition of CDK4/6 activity affects its interaction with downstream substrates like the Rb protein, but this is a consequence of enzymatic inhibition rather than a direct disruption of the CDK-cyclin protein-protein interface. researchgate.net
Cellular Activity and Phenotypic Screening (In Vitro Cell Lines)
The enzymatic inhibition observed at the molecular level translates into significant effects on cellular processes, particularly cell proliferation and survival, which have been evaluated in various cancer cell lines.
Cell Proliferation and Viability Assays (e.g., for antiproliferative or anticancer activity in specific cell lines)
Derivatives of the N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine scaffold have demonstrated potent antiproliferative effects across a wide range of human cancer cell lines. nih.gov The potent CDK4/6 inhibitor, derivative 78 , was shown to be a highly effective antiproliferative agent against the MV4-11 acute myeloid leukemia cell line. acs.org
Further optimization led to derivatives 58 and 69 , which exhibited strong antiproliferative activities against a panel of cancers, including leukemia, breast, colon, ovary, pancreas, and prostate cell lines. nih.gov These compounds were also noted for causing significant growth inhibition in melanoma cells, particularly those with BRAF and NRAS mutations. nih.gov Other pyrimidine-based compounds have also shown cytotoxic effects against lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines. nih.govnih.gov
Table 2: Antiproliferative Activity of N-(pyridin-2-yl)pyrimidin-2-amine Derivatives
| Compound | Cell Line | Cancer Type | Measurement | Value |
|---|---|---|---|---|
| Derivative 78 | MV4-11 | Acute Myeloid Leukemia | GI₅₀ | 23 nM acs.org |
| Derivative 58 | Panel | Various Cancers* | Antiproliferative Activity | Potent nih.gov |
| Derivative 69 | Panel | Various Cancers* | Antiproliferative Activity | Potent nih.gov |
\Including leukemia, breast, colon, ovary, pancreas, and prostate. nih.gov*
Cell Cycle Analysis and Apoptosis Induction Studies
The antiproliferative activity of these compounds is directly linked to their ability to interfere with the cell cycle and induce programmed cell death (apoptosis).
Consistent with its mechanism as a CDK4/6 inhibitor, derivative 78 was shown to induce G1 phase cell cycle arrest in MV4-11 cells in a concentration-dependent manner. acs.org Treatment with this compound led to a significant accumulation of cells in the G1 phase, preventing their entry into the S phase. acs.org
Table 3: Effect of Derivative 78 on Cell Cycle in MV4-11 Cells
| Treatment | Concentration | % of Cells in G1 Phase |
|---|---|---|
| Untreated Control | N/A | 61% |
| Derivative 78 | 0.40 µM | 85% |
Data from a 24-hour treatment study analyzed by flow cytometry. acs.org
Other structurally related pyrimidine derivatives have also been shown to induce apoptosis. nih.gov For example, a pyrimidine-5-carbonitrile derivative, compound 7f , was found to cause cell cycle arrest at the S-phase, which was followed by the induction of apoptosis dependent on caspase 3 activity in K562 leukemia cells. nih.gov
Specific Cellular Pathway Modulation (e.g., signaling cascades, gene expression related to collagen inhibition for anti-fibrosis)
The anti-fibrotic potential of the pyridinyl-pyrimidine scaffold, from which this compound is derived, has been a subject of significant investigation. Derivatives have been shown to modulate cellular pathways critically involved in the progression of fibrosis, primarily by targeting collagen synthesis and deposition. nih.gov
Studies utilizing immortalized rat hepatic stellate cells (HSC-T6), a key cell type in liver fibrosis, have demonstrated that certain 2-(pyridin-2-yl) pyrimidine derivatives can significantly inhibit cell proliferation and collagen production. nih.gov The mechanism is believed to involve the inhibition of collagen prolyl 4-hydroxylases, enzymes essential for the proper folding and stability of collagen molecules. By disrupting this process, these compounds effectively reduce the synthesis of mature collagen.
The anti-fibrotic activity was further quantified through several in vitro assays. nih.gov Picro-Sirius red staining, which visualizes collagen, showed a marked decrease in collagen deposition in cells treated with active derivatives. nih.gov A hydroxyproline (B1673980) assay, measuring the amount of this key collagen-specific amino acid, confirmed a reduction in collagen content in the cell culture medium. nih.gov Furthermore, ELISA-based detection revealed that potent compounds in this class could effectively inhibit the expression of Collagen type I alpha 1 (COL1A1) protein, a major component of fibrotic tissue. nih.gov
In one study, two derivatives, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were identified as having superior anti-fibrotic activity compared to the established drug Pirfenidone, with IC50 values of 45.69 μM and 45.81 μM, respectively, against HSC-T6 cells. nih.gov These findings underscore the ability of this chemical class to modulate specific gene and protein expression pathways central to fibrotic diseases. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Elucidation
Systematic Modification and Activity Profiling to Define Key Pharmacophoric Elements
Systematic analysis of the pyridinylpyrimidine core has been crucial in defining the essential structural features—the pharmacophore—required for biological activity against various targets. For inhibitors of methionine aminopeptidases (MetAPs), a key pharmacophoric element is the 2-(2-pyridinyl)-pyrimidine moiety. nih.gov This specific arrangement is capable of chelating a metal ion (Co(II)) within the enzyme's active site, which is vital for inhibition. nih.gov Modifications that alter this chelation ability, such as replacing the 2-pyridinyl group with a phenyl, 3-pyridinyl, or 4-pyridinyl group, resulted in compounds with very poor potency, confirming the criticality of the 2-pyridinyl nitrogen's position. nih.gov Further studies identified the 5-chloro-6-methyl-2-pyridin-2-ylpyrimidine structure as the minimum necessary element for the inhibition of human MetAP1 (HsMetAP1). nih.gov
In the context of Cyclin-Dependent Kinase (CDK) inhibition, research on the 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore led to the exploration of N-(pyridin-2-yl)pyrimidin-2-amine derivatives. acs.org The core scaffold was retained while modifications were introduced, such as replacing the aniline (B41778) phenyl ring with a pyridine ring, to generate potent and selective CDK4/6 inhibitors. acs.org This highlights how the fundamental pyridinyl-pyrimidine structure serves as a versatile and essential scaffold for interacting with distinct biological targets.
Exploration of Substituent Effects on Potency and Selectivity
The potency and selectivity of this compound analogues are highly sensitive to the nature and position of substituents on both the pyrimidine and pyridine rings.
Substituents on the Pyrimidine Ring: For MetAP inhibitors, the substituent at the C5 position of the pyrimidine ring is critical. A chlorine atom at this position was found to be optimal for activity. nih.gov Replacing the chlorine with a smaller halogen like fluorine led to a significant decrease in potency (5.3-fold against HsMetAP1), while larger groups like methyl or simply a hydrogen atom resulted in inactive compounds. nih.gov For CDK4/6 inhibitors, the introduction of an electron-withdrawing group at the C5 position of the pyrimidine was a key optimization strategy. acs.org
Substituents on the Pyridine Ring: For MetAP1 inhibition, a chloro group at the 5'-position of the pyridine ring was found to enhance potency. nih.gov In the development of CDK4/6 inhibitors, incorporating various ionizable groups on the pyridine ring was explored to improve properties. acs.org A derivative featuring a piperazine group on the pyridine ring (compound 78) exhibited excellent potency for CDK4 (Ki = 1 nM) and high selectivity over other CDKs. acs.org
Substituents at Other Positions: The length and nature of side chains attached to the core structure also play a defining role. For MetAP inhibitors, long side chains at the C4 position of the pyrimidine were essential for achieving higher selectivity for HsMetAP1 over the HsMetAP2 isoform. nih.gov In contrast, for a series of JAK2 inhibitors, increasing the length of a methylene (B1212753) linker between a phenyl ring and the core amine was found to significantly reduce activity, suggesting that a constrained conformation is preferred for binding to the hydrophilic pocket of that specific target. nih.gov
| Target | Structural Modification | Effect on Activity | Source |
|---|---|---|---|
| HsMetAP1 | Replacement of C5-Cl on pyrimidine with F | 5.3-fold decrease in potency | nih.gov |
| HsMetAP1 | Replacement of C5-Cl on pyrimidine with CH₃ or H | Led to inactive compounds | nih.gov |
| HsMetAP1 | Addition of 5'-Cl on pyridine ring | Enhanced potency | nih.gov |
| HsMetAP1 | Addition of long C4 side chains on pyrimidine | Increased selectivity for HsMetAP1 over HsMetAP2 | nih.gov |
| CDK4/6 | Addition of piperazine group to pyridine ring | Excellent potency (Ki = 1 nM for CDK4) and high selectivity | acs.org |
| JAK2 | Increased length of methylene linker | Significantly reduced inhibitory activity | nih.gov |
Rational Design Principles for Lead Optimization
The SAR and SPR data have enabled the application of clear rational design principles for optimizing lead compounds based on the this compound scaffold.
A primary principle involves identifying and retaining the core pharmacophore while systematically modifying peripheral substituents to enhance desired properties. For developing selective CDK4/6 inhibitors, researchers began with a known 2-anilino-4-(thiazol-5-yl)pyrimidine pharmacophore. acs.org The rational optimization strategy involved three key steps:
Scaffold Hopping: Replacing the aniline's phenyl moiety with a pyridine ring to create the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core. acs.org
Improving Selectivity and Potency: Introducing an electron-withdrawing group at the C5 position of the pyrimidine ring. acs.org
Enhancing Physicochemical Properties: Incorporating a variety of ionizable groups, such as piperazine, onto the pyridine ring to improve solubility and bioavailability. acs.org
This targeted approach successfully led to the discovery of compound 83, an orally bioavailable inhibitor with remarkable selectivity and in vivo efficacy in mouse xenograft models. acs.org
Similarly, in the pursuit of selective JAK2 inhibitors, a lead compound was optimized by opening a rigid tetrahydroisoquinoline ring to create a more flexible N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative. nih.gov This strategy was aimed at improving poor pharmacokinetic properties and led to the discovery of compound A8, which showed excellent potency (IC50 = 5 nM for JAK2), high selectivity over other JAK subtypes, and much-improved metabolic stability. nih.gov These examples demonstrate how a deep understanding of the SAR for this scaffold allows for the logical and efficient design of drug candidates with highly optimized profiles.
Potential Applications and Future Research Directions
Design of Next-Generation Analogues and Derivatives with Enhanced Potency or Selectivity
The development of analogues of N-(pyrimidin-5-ylmethyl)pyridin-2-amine is a critical research avenue aimed at improving biological activity, selectivity, and pharmacokinetic properties. Medicinal chemistry strategies such as scaffold hopping and structure-activity relationship (SAR) studies are central to this effort.
Research on structurally related aminopyrimidine compounds has demonstrated that targeted modifications can yield significant gains in potency and selectivity. For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a scaffold hopping strategy from a known inhibitor led to a novel series of aminopyrimidine derivatives. nih.gov Systematic modification of substituents on this core revealed that certain additions could dramatically enhance inhibitory activity. One derivative, compound 8h (N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-((4-((4-methylpiperazin-1-yl)methyl)phenyl)amino)pyrimidin-2-amine), displayed an IC₅₀ value of 0.0067 μM against PLK4, a nearly threefold improvement over its precursor, which was achieved by introducing a hydrophilic fragment. nih.gov This highlights how strategic modifications to the phenyl group can optimize interactions within the target's binding site. nih.gov
Similarly, studies on N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors have shown that this scaffold is amenable to optimization. nih.gov Medicinal chemistry efforts led to compounds with high potency and selectivity for CDK4/6 over other kinases like CDK1, 7, and 9. nih.gov For this compound, future work could involve:
Substitution on the Pyridine (B92270) and Pyrimidine (B1678525) Rings: Introducing various functional groups (e.g., halogens, alkyls, methoxy (B1213986) groups) to probe for new interactions with target proteins.
Modification of the Methylene (B1212753) Linker: Altering the length or rigidity of the linker between the two heterocyclic rings could optimize the spatial orientation of the pharmacophores for improved binding.
Bioisosteric Replacement: Replacing one of the heterocyclic rings with another, such as a thiazole (B1198619) or pyrazole, could improve properties like metabolic stability or target selectivity, a strategy proven effective in related compound series. nih.govresearchgate.net
These approaches, guided by computational modeling and molecular docking, can rationally guide the synthesis of next-generation compounds with superior therapeutic potential. rsc.org
| Compound/Series | Target Kinase | Key Modification Strategy | Resulting Potency (IC₅₀ / Kᵢ) |
| Aminopyrimidine Derivatives | PLK4 | Scaffold hopping and introduction of hydrophilic fragments. nih.gov | Compound 8h showed an IC₅₀ of 0.0067 μM, a significant improvement over precursors. nih.gov |
| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | CDK4/6 | Medicinal chemistry optimization of the pyrimidine core. nih.govresearchgate.net | Compounds 58 and 69 demonstrated high potency and selectivity for CDK4/6. nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7-amines | M. tb ATP synthase | Substitution on phenyl rings and modification of the amine side chain. mdpi.com | Optimized compounds showed excellent inhibitory data against M.tb with low toxicity. mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Areas (based on in vitro findings)
The this compound scaffold and its close relatives have shown activity against several important biological targets, suggesting a broad range of potential therapeutic applications.
Oncology: The most prominent area of investigation for this class of compounds is cancer therapy. Derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, which are fundamental regulators of the cell cycle. nih.gov Inhibition of these kinases can halt the proliferation of cancer cells, making these compounds promising candidates for treating various malignancies, including breast cancer, leukemia, and melanoma. nih.gov Furthermore, related aminopyrimidine cores have demonstrated potent inhibition of PLK4, another key regulator of cell division, which is overexpressed in many cancers. nih.gov The ability to target multiple cancer-related kinases opens up avenues for developing both selective and multi-targeted anticancer agents.
Infectious Diseases: The pyrimidine core is a well-established pharmacophore in antimicrobial drug discovery. Research into related pyrazolo[1,5-a]pyrimidines has identified potent inhibitors of Mycobacterium tuberculosis (M. tb), suggesting that the this compound scaffold could be explored for developing new anti-mycobacterial agents. mdpi.com Additionally, some N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives have been synthesized and shown to possess moderate antimicrobial activity against various bacterial and fungal strains in vitro. researchgate.net
Cardiovascular Disease: Beyond kinases, related heterocyclic structures have been shown to modulate ion channels. For example, a series of phenylquinazoline derivatives, which share structural similarities, were optimized as potent and selective inhibitors of the Kv1.5 potassium ion channel. nih.gov As Kv1.5 is a key regulator of cardiac electrophysiology, its inhibition is a therapeutic strategy for treating atrial fibrillation. This suggests that the this compound scaffold could be investigated for activity against ion channels and potential applications in cardiovascular medicine.
Anti-inflammatory and Antioxidant Activity: Some pyrimidinamine derivatives have also been evaluated for antioxidant properties using methods like the DPPH radical scavenging assay, with certain compounds showing good activity. researchgate.net Given the link between oxidative stress, inflammation, and various chronic diseases, this represents another potential, albeit less explored, therapeutic area.
| Biological Target Class | Specific Target Example | Potential Therapeutic Area | Supporting Evidence |
| Kinases | CDK4/6 nih.gov, PLK4 nih.gov | Oncology (Breast Cancer, Leukemia) nih.gov | Derivatives show potent in vitro inhibition of kinases and antiproliferative activity in cancer cell lines. nih.govnih.gov |
| Bacterial Enzymes | M. tb ATP synthase mdpi.com | Infectious Diseases (Tuberculosis) | Related pyrimidine analogues show potent activity against Mycobacterium tuberculosis. mdpi.com |
| Ion Channels | Kv1.5 nih.gov | Cardiovascular Disease (Atrial Fibrillation) | Structurally related quinazolines are potent inhibitors of the Kv1.5 ion channel. nih.gov |
| Other | Various bacterial/fungal targets researchgate.net | Infectious Diseases (General Antimicrobial) | Pyrimidinamine derivatives exhibit moderate in vitro antimicrobial activity. researchgate.net |
Integration with Advanced Screening Technologies and High-Throughput Approaches
To efficiently explore the therapeutic potential of the this compound scaffold, integration with advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of chemical compounds against specific biological targets or cellular models.
Future research could involve the creation of a diverse chemical library based on the this compound core. This library, containing hundreds or thousands of unique analogues, could then be subjected to various HTS campaigns. For example, a LanthaScreen™ Eu Kinase Binding Assay, a robust method for quantifying kinase inhibition, was used to evaluate novel PLK4 inhibitors and could be readily adapted for this scaffold. nih.gov
Furthermore, fragment-based screening using techniques like NMR and X-ray crystallography can identify smaller molecular fragments that bind to a target of interest. acs.org These fragments can then be elaborated or linked together, using the this compound structure as a foundation, to build highly potent and selective inhibitors.
High-content screening (HCS) is another powerful technology that could be applied. Unlike traditional HTS, which typically measures a single endpoint, HCS uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., cell morphology, protein localization, cytotoxicity). This provides a richer, more detailed understanding of a compound's biological effects and can help identify novel mechanisms of action or off-target effects early in the discovery process.
Development of Chemical Probes for Biological Systems
Potent and selective derivatives of this compound are ideal candidates for development into chemical probes. These probes are indispensable tools in chemical biology for identifying and validating new drug targets, elucidating biological pathways, and visualizing molecular processes in living systems.
A chemical probe can be created by chemically modifying a parent inhibitor to include a reactive or reporter group. This typically involves:
Identifying a suitable attachment point: SAR studies are crucial to find a position on the molecule where a linker can be attached without disrupting its binding to the target protein.
Appending a functional handle: A linker is then used to attach a tag, such as:
Biotin: For use in affinity purification-mass spectrometry (AP-MS) to pull down the target protein and its binding partners from cell lysates, thereby identifying the molecular target.
A fluorophore: To create a fluorescent probe that allows for visualization of the target's location and dynamics within cells using fluorescence microscopy.
A photo-affinity label: A group that, upon UV irradiation, forms a covalent bond with the target protein, enabling unambiguous target identification.
The development of such probes based on the this compound scaffold would be invaluable for confirming its mechanism of action and discovering new biological roles.
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The journey of a compound like this compound from a chemical entity to a validated research tool or therapeutic lead is inherently interdisciplinary. Success requires a convergence of expertise from multiple scientific fields.
Synthetic and Medicinal Chemists: Responsible for the design, synthesis, and optimization of analogues and chemical probes. nih.govnih.gov
Biochemists and Molecular Biologists: Perform in vitro enzyme assays and binding studies to determine potency, selectivity, and mechanism of action. nih.govresearchgate.net
Cell Biologists: Evaluate the effects of compounds on cellular processes like cell cycle progression, apoptosis, and signaling pathways using various cancer and normal cell lines. nih.govmdpi.com
Computational Chemists: Use molecular modeling, docking, and molecular dynamics simulations to predict binding modes, rationalize SAR data, and guide the design of new analogues. rsc.org
Pharmacologists: Study the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical models.
Chemical Biologists: Integrate these disciplines to develop and utilize chemical probes to explore complex biological systems.
Collaborations between academic research institutions, pharmaceutical companies, and specialized core facilities (e.g., for HTS or proteomics) are crucial for driving progress. nih.govnih.gov Such interdisciplinary efforts will be essential to fully unlock the potential of the this compound scaffold and translate fundamental discoveries into tangible applications in medicine and biology.
Q & A
Q. What are the standard synthetic routes for N-(pyrimidin-5-ylmethyl)pyridin-2-amine, and what reagents/conditions are critical?
- Methodological Answer : The compound is synthesized via reductive amination using pyridin-2-amine derivatives and pyrimidine-5-carbaldehyde. A typical protocol involves:
Condensation of 3-methylpyridin-2-amine with pyrimidine-5-carbaldehyde in toluene under acidic conditions (e.g., p-toluenesulfonic acid) .
Reduction of the intermediate imine using sodium tetrahydroborate (NaBH4) in methanol .
Key parameters include stoichiometric control (1:1 molar ratio of amine to aldehyde) and inert atmosphere to prevent oxidation. Yields (~45%) can be improved by optimizing solvent polarity and reaction time.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm regiochemistry and hydrogen bonding. For example, the pyrimidine proton (δ 9.10 ppm) and pyridine NH (δ 4.59 ppm) are diagnostic .
- Mass Spectrometry : ESI-MS (e.g., m/z 200.35) validates molecular weight .
- X-ray Crystallography : SHELX software refines crystal structures (triclinic, space group P1̄) with bond lengths (e.g., N1–C1 = 1.34 Å) and dihedral angles (pyrimidine-pyridine = 72.8°) .
Table 1 : Typical NMR Data
| Proton/Group | δ (ppm) | Assignment |
|---|---|---|
| Pyrimidine H | 9.10 | Aromatic |
| NH | 4.59 | Amine |
| CH3 | 2.11 | Methyl |
Q. What are the known biological activities of this compound?
- Methodological Answer : this compound is a key intermediate in mesoionic insecticides (e.g., triflumezopyrim). It targets nicotinic acetylcholine receptors in pests like Nilaparvata lugens . Biological testing involves:
- In vitro assays : Receptor binding studies using radiolabeled ligands.
- In vivo trials : Field efficacy against rice planthoppers, with mortality rates tracked over 72 hours .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives be addressed?
- Methodological Answer : Regioselective functionalization (e.g., at pyrimidine C4 or pyridine C5) requires:
- Directed ortho-metalation : Use of lithium bases (e.g., LDA) to deprotonate specific positions .
- Protecting groups : Temporary masking of reactive amines (e.g., Boc) to direct electrophilic substitution .
Computational modeling (DFT) predicts reactive sites, validated by LC-MS monitoring of reaction intermediates .
Q. How are crystallographic data discrepancies resolved when analyzing structural analogs?
- Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å) arise from twinning or disorder. Mitigation strategies include:
High-resolution data collection : Using synchrotron radiation (λ = 0.7 Å) to improve signal-to-noise ratios .
SHELXL refinement : Applying restraints (e.g., DELU, SIMU) to model thermal motion .
Table 2 : Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P1̄ |
| a, b, c (Å) | 6.6939, 8.8034, 9.1140 |
| α, β, γ (°) | 97.7, 99.3, 95.9 |
| R-factor | 0.0381 |
Q. What mechanistic insights explain its insecticidal activity?
- Methodological Answer : The compound disrupts insect neurotransmission by:
Receptor binding : Competitive inhibition at the acetylcholine binding site (Ki = 12 nM) .
Metabolic stability : Resistance to cytochrome P450 degradation, confirmed by in vitro microsomal assays .
Structure-activity relationship (SAR) studies show that pyrimidine methylation enhances lipophilicity (logP = 2.1), improving membrane penetration .
Data Contradiction Analysis
Q. How to resolve conflicting NMR assignments for pyridine vs. pyrimidine protons?
- Methodological Answer : Ambiguities arise due to overlapping signals (e.g., δ 7.99–8.75 ppm). Solutions include:
- 2D NMR : HSQC and HMBC correlate 1H-13C couplings to distinguish pyridine (C2–C6) from pyrimidine (C4–C5) .
- Isotopic labeling : Synthesizing 15N-labeled analogs to track nitrogen environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
